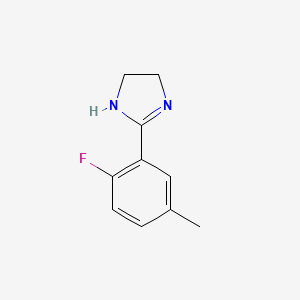
S-5751
Vue d'ensemble
Description
S-5751 is an antagonist of the prostaglandin D2 (PGD2) receptor DP1 (Ki = 1.6 nM) that shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2.1,2 Orally administered this compound blocks PGD2-induced plasma exudation in the conjunctiva (ED50 = 0.099 mg/kg) and suppresses antigen-induced allergic responses in guinea pigs. This compound has been used to distinguish signaling of PGD2 through its two receptors, DP1 and DP2 (also known as CRTH2).
This compound is a prostanoid DP (DP1) antagonist potentially for the treatment of bronchial asthma.
Applications De Recherche Scientifique
Production d'émulsions, d'huiles textiles, d'agents anti-mousse et de lubrifiants
L'octadécanol, également connu sous le nom de S-5751, est un alcool primaire à longue chaîne utilisé dans la production d'émulsions, d'huiles textiles, d'agents anti-mousse et de lubrifiants .
Fabrication d'amines alkyliques, d'amines tertiaires, d'éthoxylates, d'halogénures/mercaptans et de stabilisateurs de polymérisation
Le this compound est également utilisé dans des applications à grande échelle, notamment la fabrication d'amines alkyliques, d'amines tertiaires, d'éthoxylates, d'halogénures/mercaptans et de stabilisateurs de polymérisation .
Recherche biologique
Le this compound a été utilisé dans la recherche biologique, y compris une étude sur les effets de divers alcools à longue chaîne sur l'activité de la luciférase de luciole .
Modélisation de la couche de cire épicuticulaire des plantes
Le 1-octadécanol a été utilisé pour modéliser la couche de cire épicuticulaire des plantes dans le cadre d'une étude par calorimétrie différentielle à balayage et spectroscopie infrarouge à transformée de Fourier .
Préparation de formulations de microsphères
L'utilisation du 1-octadécanol pour préparer des formulations de microsphères pour des composés tels que le paclitaxel et l'indométhacine a été décrite .
Antagoniste du récepteur DP1 de la prostaglandine D2 (PGD2)
Le this compound est un antagoniste du récepteur DP1 de la prostaglandine D2 (PGD2) . Il présente une sélectivité au moins 20 fois supérieure pour les récepteurs de la thromboxane et de la prostacycline, ainsi que pour le récepteur EP2 du PGE2 .
Effets anti-inflammatoires dans les modèles d'asthme
Le this compound, un antagoniste du récepteur DP des prostanoides actif par voie orale, a présenté des effets anti-inflammatoires puissants dans les modèles d'asthme chez le cobaye et le mouton . Le this compound était en phase II d'essais cliniques par Shionogi pour le traitement de l'asthme bronchique .
Mécanisme D'action
Target of Action
S-5751, also known as “5-Heptenoic acid, 7-((1R,2R,3S,5S)-2-(((5-hydroxybenzo(b)thien-3-yl)carbonyl)amino)-6,6-dimethylbicyclo(3.1.1)hept-3-yl)-, (5Z)-”, is primarily targeted towards the prostaglandin D2 (PGD2) receptor . This receptor, also known as DP receptor, plays a crucial role in mediating the effects of PGD2, a lipid compound involved in several biological processes including inflammation and allergic responses .
Mode of Action
This compound acts as an antagonist to the prostaglandin DP receptor . It inhibits the generation of cyclic adenosine monophosphate (cAMP) in platelet-rich plasma induced by PGD2 . The inhibition of cAMP generation disrupts the downstream signaling pathways of the DP receptor, thereby mitigating the effects of PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PGD2 signaling pathway . By inhibiting the DP receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of cAMP . This, in turn, can affect various downstream effects associated with PGD2 signaling, such as inflammation and allergic responses .
Pharmacokinetics
It is known that this compound is an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The primary result of this compound’s action is its anti-inflammatory activity . By inhibiting the DP receptor and disrupting the PGD2 signaling pathway, this compound can reduce inflammation and other related responses . This makes this compound potentially useful in the research of conditions such as asthma .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(5-hydroxy-1-benzothiophene-3-carbonyl)amino]-6,6-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c1-25(2)16-11-15(7-5-3-4-6-8-22(28)29)23(20(25)12-16)26-24(30)19-14-31-21-10-9-17(27)13-18(19)21/h3,5,9-10,13-16,20,23,27H,4,6-8,11-12H2,1-2H3,(H,26,30)(H,28,29)/b5-3-/t15-,16-,20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHFWFKSIYJEK-MFJOXFORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)CC=CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]([C@H]([C@@H]1C2)NC(=O)C3=CSC4=C3C=C(C=C4)O)C/C=C\CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209268-36-0 | |
| Record name | S-5751 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209268360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-5751 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA0E7U1R52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




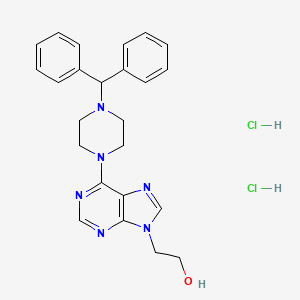
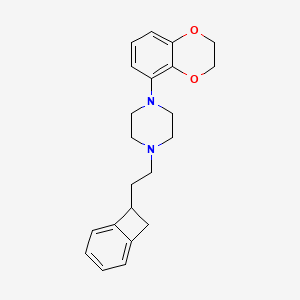
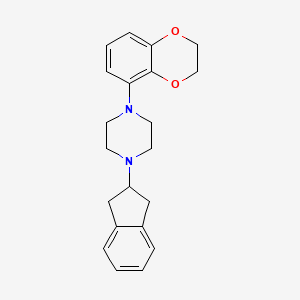
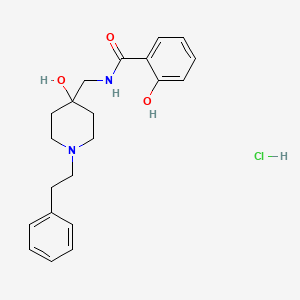
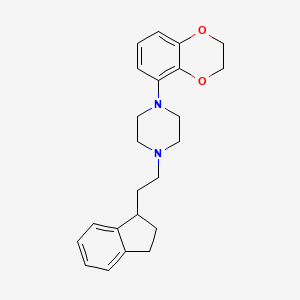
![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)
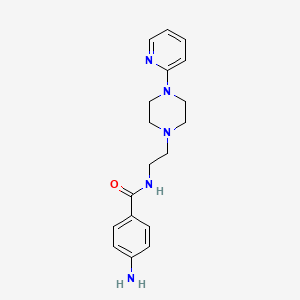

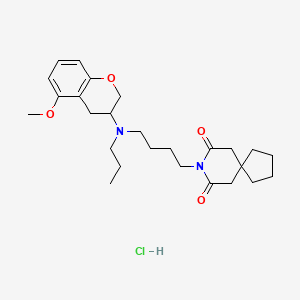

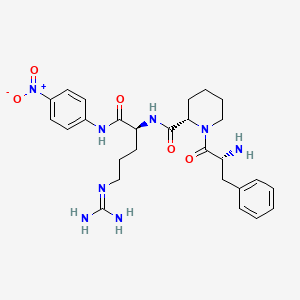
![(2S)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1680387.png)
